Flt-HP
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
140132-25-8 |
|---|---|
Molecular Formula |
C10H13FN2O6P+ |
Molecular Weight |
307.19 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C10H12FN2O6P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(19-8)4-18-20(16)17/h3,6-8H,2,4H2,1H3,(H-,12,14,15,16,17)/p+1/t6-,7+,8+/m0/s1 |
InChI Key |
VVMICDXWUHIUFR-XLPZGREQSA-O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[P+](=O)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)O)F |
Origin of Product |
United States |
Research on Flt Based Radiotracers for Biological Probes
Preclinical Assessment in In Vitro and In Vivo Models
Evaluation in Animal Xenograft Models
Extensive literature searches did not yield specific research findings for a chemical compound designated as "Flt-HP" in the context of evaluation in animal xenograft models. The preponderance of available scientific data relates to the well-established radiotracer [18F]FLT (3'-deoxy-3'-[18F]fluorothymidine).
Therefore, a detailed discussion and data tables concerning the evaluation of "this compound" in animal xenograft models cannot be provided at this time due to the absence of specific research on this compound in the scientific literature.
Studies on Fms Like Tyrosine Kinase Flt Receptors As Molecular Targets
Elucidation of Flt Receptor Signaling Cascades
Flt receptors, as members of the RTK family, initiate intracellular signaling cascades upon ligand binding, ultimately influencing diverse cellular behaviors. This process involves ligand-induced receptor activation and dimerization, followed by the recruitment of downstream signaling molecules and crosstalk with other cellular pathways.
Ligand-Induced Receptor Activation and Dimerization
The activation of Flt receptors is initiated by the binding of their specific ligands. For example, FMS-like tyrosine kinase 3 (FLT3), also known as CD135, is activated by FLT3 ligand (FL). physiology.orgwikipedia.orgnih.gov This binding event induces the dimerization of two receptor molecules. physiology.orgwikipedia.orgnih.gov The formation of a dimeric complex brings the intracellular kinase domains into close proximity, leading to trans-phosphorylation, where one subunit phosphorylates tyrosine residues on the other subunit. wikipedia.orguniprot.org This autophosphorylation is a crucial step that initiates downstream signaling cascades. physiology.orgnih.gov
Vascular endothelial growth factor receptor 1 (VEGFR1), also known as Flt-1, is another member of the Flt family that binds to ligands such as Vascular Endothelial Growth Factor A (VEGF-A), VEGF-B, and Placenta Growth Factor (PGF). uniprot.orgnih.govuniprot.orgresearchgate.net Ligand binding to Flt-1 also leads to receptor phosphorylation, which is thought to be preceded by dimerization. nih.govcapes.gov.brresearchgate.net Studies on the extracellular domain of Flt-1 have shown that while the N-terminal 1st to 3rd immunoglobulin (Ig)-like domains are involved in high-affinity ligand binding, the 4th to 7th Ig region is required for efficient dimer formation and activation of the tyrosine kinase. researchgate.netnih.gov
Downstream Intracellular Signaling Pathways (e.g., MAPK, PI3K/Akt, STAT)
Upon activation and autophosphorylation, Flt receptors recruit various signal transduction molecules to specific phosphorylated tyrosine residues within their intracellular regions. physiology.orgnih.gov These recruited molecules then activate several downstream signaling pathways.
For FLT3, the wild-type receptor primarily transduces signals through the phosphatidylinositol-3 kinase (PI3K) and Ras pathways, leading to the activation of AKT (protein kinase B) and the extracellular signal–regulated kinase 1 and 2 (ERK1/2), components of the MAPK pathway. nih.govaacrjournals.org Activating mutations in FLT3, such as internal tandem duplications (ITD), can lead to constitutive ligand-independent activation of these pathways, contributing to oncogenesis. nih.govnih.govresearchgate.net While wild-type FLT3 can lead to STAT activation, particularly STAT5, this activation appears to play a more critical role in cells harboring FLT3-ITD mutations, where high levels of STAT5 phosphorylation are observed, leading to its binding to DNA. nih.gov
Flt-1 (VEGFR1) also activates multiple signaling cascades upon ligand binding. Activation of Phospholipase C gamma (PLCG) leads to the production of diacylglycerol and inositol (B14025) 1,4,5-trisphosphate, activating protein kinase C. uniprot.orguniprot.org Flt-1 also mediates the phosphorylation of PIK3R1, the regulatory subunit of PI3K, activating the PI3K pathway and its downstream effectors like AKT1. uniprot.orguniprot.org Furthermore, Flt-1 can activate the MAPK/ERK signaling pathway. uniprot.orguniprot.org Research indicates that Flt-1 can regulate Akt signaling, which is important for maintaining endothelial integrity. nih.gov
Data regarding the activation of specific downstream pathways by Flt receptors can be complex and context-dependent. For example, one study found that FLT3 activation specifically activated the MAPK pathway but not the AKT pathway in certain acute lymphoblastic leukemia xenograft lines after FL stimulation. aacrjournals.org
An interactive table summarizing key downstream pathways activated by Flt receptors could be presented here, detailing the specific Flt receptor (e.g., FLT3, Flt-1) and the activated pathways (e.g., MAPK, PI3K/Akt, STAT).
| Flt Receptor | Activated Downstream Pathways | Notes |
| FLT3 | PI3K/Akt, Ras/MAPK (ERK1/2), STAT (STAT5) | STAT activation more critical with FLT3-ITD mutations. nih.govaacrjournals.org |
| Flt-1 | PI3K/Akt, MAPK (ERK1/2), PLCG/PKC | Regulates endothelial integrity via Akt signaling. uniprot.orguniprot.orgnih.gov |
Functional Roles of Flt Receptors in Biological Processes
Flt receptors are integral to a variety of biological processes, particularly those involving cell growth, movement, and the formation of blood vessels. Research has illuminated their contributions to cellular proliferation and migration, as well as their critical roles in angiogenesis and vascular remodeling.
Research on Flt-Mediated Cellular Proliferation and Migration
Flt receptors are known to mediate cell survival and proliferation. physiology.orgnih.gov FLT3 activation is important for the normal development and proliferation of hematopoietic stem and progenitor cells. wikipedia.orgnih.govnih.govashpublications.orgmedlineplus.gov Deregulated FLT3 activity, often due to activating mutations, is strongly implicated in the uncontrolled proliferation characteristic of acute myeloid leukemia (AML). physiology.orgwikipedia.orgnih.govnih.govnih.govresearchgate.netashpublications.org
Flt-1 (VEGFR1) also influences cell proliferation and migration, although its exact role can be complex and context-dependent. While initially considered an inhibitory regulator of angiogenesis, recent studies suggest Flt-1 can also function as a positive regulator of endothelial cell migration and blood vessel formation. nih.gov Flt-1 can activate signals for increased DNA synthesis and cell proliferation and activate downstream pathways like PI3K, which may amplify the angiogenic response to VEGF. nih.gov However, some research suggests that Flt-1 signaling may negatively regulate endothelial cell proliferation during embryonic development. ahajournals.orgnih.gov The similar modulation of protein kinase Cδ by VEGF in cells expressing only Flt-1 suggests that Flt-1 can contribute to VEGF-induced endothelial cell migration and proliferation independently of VEGFR2 (KDR/Flk-1). ahajournals.org
An interactive table illustrating the effects of specific Flt receptors on cellular proliferation and migration in different cell types could be included here, presenting data from relevant studies found in the search results.
| Flt Receptor | Cell Type | Effect on Proliferation | Effect on Migration | Reference |
| FLT3 | Hematopoietic Progenitor Cells | Promotes | Not specified | physiology.orgnih.govmedlineplus.gov |
| Flt-1 | Endothelial Cells | Can promote/inhibit | Can promote | nih.govahajournals.orgnih.gov |
| Flt-1 | Vascular Smooth Muscle Cells (Hypoxia) | Upregulation of receptor | Not specified | oup.com |
Contributions to Angiogenesis and Vascular Remodeling
Angiogenesis, the formation of new blood vessels from pre-existing ones, and vascular remodeling are critical processes in development and disease. Flt receptors, particularly Flt-1 (VEGFR1), are key regulators of these processes. uniprot.orgresearchgate.netahajournals.orgoup.comnih.govjst.go.jp
Flt-1 plays an essential role in the development of embryonic vasculature and the regulation of angiogenesis in adulthood. uniprot.orguniprot.org It acts as a receptor for VEGF-A, VEGF-B, and PGF, all of which are involved in vascular processes. uniprot.orgnih.govuniprot.orgresearchgate.net While Flt-1 has high affinity for VEGF-A, its tyrosine kinase activity is relatively low compared to VEGFR2 (KDR/Flk-1). researchgate.net This has led to the suggestion that Flt-1 can function as a negative regulator of VEGF-A signaling by sequestering the ligand, thus limiting its availability for binding to the more potent signaling receptor, VEGFR2. uniprot.orgresearchgate.netahajournals.orgnih.gov
However, the role of Flt-1 in angiogenesis is complex and can be dual. researchgate.net While it may act as a ligand sink during embryogenesis, its kinase activity in adulthood can promote the function of macrophages and contribute to inflammatory diseases, cancer metastasis, and atherosclerosis, processes involving vascular remodeling. researchgate.netnih.gov Soluble forms of Flt-1 (sFlt-1), generated by alternative splicing, can also modulate angiogenesis by acting as decoy receptors that bind VEGF-A, reducing its availability. nih.govresearchgate.netahajournals.orgnih.gov Elevated levels of sFlt-1 have been linked to impaired vascular development, such as in pre-eclampsia. nih.govresearchgate.net
Research using Flt-1 knockout mouse models has revealed the essential role of Flt-1 in vascular development, with defects observed in the formation and organization of the vascular network leading to embryonic lethality. uniprot.org Studies have also shown that Flt-1 is required for proper sprouting of new vessels. researchgate.net Furthermore, Flt-1 is involved in vascular remodeling in response to hypoxia, where its expression can be upregulated in vascular smooth muscle cells, suggesting a role in pathological vascular processes. oup.com
An interactive table summarizing the roles of Flt receptors in angiogenesis and vascular remodeling, including the specific processes influenced and the ligands involved, could be presented here.
| Flt Receptor | Biological Process | Ligands Involved | Role | Reference |
| Flt-1 | Angiogenesis | VEGF-A, VEGF-B, PGF | Dual role: can be negative (ligand sink) or positive (kinase activity) | uniprot.orgresearchgate.netnih.govjst.go.jp |
| Flt-1 | Embryonic Vasculature Dev. | VEGF-A, VEGF-B, PGF | Essential role | uniprot.orguniprot.org |
| Flt-1 | Vascular Remodeling | VEGF-A | Involved, especially in response to hypoxia | oup.com |
| Flt-1 (sFlt-1) | Angiogenesis | VEGF-A | Negative regulator (decoy receptor) | nih.govresearchgate.netahajournals.org |
Involvement in Immunomodulation and Cell Differentiation (e.g., monocyte activation)
Flt receptors, particularly Flt3 (also known as STK-1 or CD135) and Flt1 (also known as VEGFR-1), are integral to the development and differentiation of hematopoietic cells and the modulation of immune responses. Flt3 is expressed on immature hematopoietic cells and is essential for the normal development of stem cells and the immune system. guidetopharmacology.org Its ligand, FLT3 ligand (FL), is produced by marrow stromal cells and other cells and acts synergistically with other growth factors to stimulate the proliferation of stem cells, progenitor cells, dendritic cells, and natural killer cells. guidetopharmacology.org
Flt1, a high-affinity receptor for Vascular Endothelial Growth Factor (VEGF) and Placenta Growth Factor (PlGF), is expressed not only on vascular endothelial cells but also on monocytes. wikipedia.orgnih.gov Studies have shown that Flt1 is a functional receptor for VEGF and PlGF in monocytes, mediating biological activities such as tissue factor production and chemotaxis. nih.gov An Flt1 neutralizing monoclonal antibody has been shown to suppress VEGF-induced migration of monocytes, highlighting the receptor's important role in monocyte function. wikipedia.org Furthermore, CD34+ cells from human cord blood, initially lacking Flt1 expression, differentiate into Flt1+ cells concurrently with the appearance of monocyte-macrophage markers after culture with hematopoietic cytokines. wikipedia.org This suggests that Flt1 serves as a novel cell surface marker and a biologically functional molecule for monocyte-macrophage lineages in humans. wikipedia.org Flt3 ligand has also been associated with the development and activation of immune cells, including dendritic cells and natural killer cells, by inducing monocyte proliferation. wikipedia.org
Preclinical Research on Flt Receptor Modulators
Given the critical roles of Flt receptors in both normal physiological processes and pathological conditions, particularly in hematological malignancies like acute myeloid leukemia (AML) and in angiogenesis-related diseases, significant preclinical research has focused on identifying and characterizing compounds that can modulate their activity. wikipedia.orgmims.comciteab.comguidetopharmacology.org
Identification and Characterization of Agonists and Antagonists
Preclinical studies involve the identification and characterization of compounds that can either activate (agonists) or inhibit (antagonists) Flt receptor signaling. Small molecule inhibitors targeting Flt3 have been a major focus, particularly for the treatment of AML where activating mutations in FLT3 are common and associated with poor prognosis. citeab.comguidetopharmacology.orgwikipedia.org These inhibitors aim to block the constitutive activation of mutant Flt3 receptors. citeab.comwikipedia.org Examples of such inhibitors include Gilteritinib, Quizartinib, and Midostaurin, which have demonstrated potent activity against Flt3. researchgate.net
While the search results primarily highlight antagonists (inhibitors) in the context of disease treatment, the characterization of both agonists and antagonists is crucial for understanding receptor function and potential therapeutic manipulation. Agonists would typically mimic the effect of endogenous ligands like FL or VEGF, potentially stimulating cell proliferation or differentiation, while antagonists would block these effects.
Investigation of Peptide-Based Modulators of Flt Activity
Peptide-based modulators represent another class of compounds being investigated for their potential to target Flt receptors. These molecules can be designed to interact with specific regions of the receptor, potentially offering advantages such as higher specificity or reduced off-target effects compared to small molecules. Research has explored peptides targeting Flt-4 (VEGFR-3), demonstrating their potential to modulate the function of immune cells like natural killer cells in the context of AML. nih.gov These peptides can be designed to inhibit the affinity of the receptor for its ligand, thereby modulating downstream signaling and cellular responses. nih.gov
Effects of Modulators on Cellular and Systemic Responses in Disease Models
Preclinical studies extensively investigate the effects of Flt receptor modulators on cellular and systemic responses in various disease models. In AML models, Flt3 inhibitors have shown significant antileukemic effects by inhibiting the proliferation and inducing apoptosis of leukemic cells, particularly those carrying activating FLT3 mutations. wikipedia.orgciteab.comwikipedia.orgresearchgate.net These studies often utilize cell lines expressing wild-type or mutant FLT3, as well as in vivo mouse models of AML, to evaluate the efficacy of modulators. citeab.comwikipedia.orgresearchgate.net
Beyond AML, modulation of Flt1 activity has been investigated in the context of angiogenesis-related diseases. Flt1 plays a complex role in angiogenesis, acting as both a positive and negative regulator depending on the context. mims.commims.com Modulators targeting Flt1 have been explored for their potential to inhibit pathological angiogenesis in conditions like cancer or promote beneficial angiogenesis in ischemic diseases. mims.comnih.gov Studies in mouse models of Duchenne muscular dystrophy, for instance, have shown that inhibiting Flt1 can promote angiogenesis and improve muscle function. nih.gov
Preclinical research findings on the effects of Flt modulators in disease models often involve assessing various parameters, including:
Cell Proliferation and Viability: Measuring the impact of modulators on the growth and survival of target cells (e.g., leukemic cells, endothelial cells).
Differentiation: Evaluating the influence of modulators on the differentiation pathways of hematopoietic or other cell types.
Apoptosis: Quantifying the induction of programmed cell death in diseased cells.
Signal Transduction: Analyzing the phosphorylation status of Flt receptors and downstream signaling molecules (e.g., MAPK, AKT, STAT5). wikipedia.orgciteab.comwikipedia.org
Angiogenesis: Assessing the formation of new blood vessels in relevant models. mims.comnih.gov
Tumor Growth and Metastasis: Evaluating the effect of modulators on tumor progression in cancer models. mims.comresearchgate.net
Immune Cell Function: Studying the impact on the activity and function of immune cells like monocytes and natural killer cells. wikipedia.orgwikipedia.orgnih.govuni.lu
While specific detailed research findings or data tables directly pertaining to "Flt-HP" in these preclinical studies were not identified in the search results, the broader research on Flt receptor modulators provides a framework for understanding the types of investigations conducted.
Methodologies for Identifying Flt-Targeting Compounds
Identifying novel compounds that can selectively and potently modulate Flt receptor activity is a critical step in drug discovery. Various methodologies are employed for this purpose, ranging from traditional biochemical assays to advanced screening techniques. medlineplus.govnih.govmrc.ac.ukmrc.ac.ukresearchgate.net
High-Throughput Screening Approaches
High-throughput screening (HTS) is a widely used approach for rapidly screening large libraries of chemical compounds to identify potential Flt-targeting molecules. nih.govnih.govunesp.brwikidata.orgamericanelements.com HTS allows for the testing of thousands to millions of compounds in a short period, significantly accelerating the initial discovery phase. nih.gov
HTS assays for Flt receptors often involve:
Kinase Assays: Measuring the ability of compounds to inhibit or activate the tyrosine kinase activity of the Flt receptor. These assays can be biochemical, using purified kinase domains and substrates, or cell-based, measuring the phosphorylation of the receptor or downstream targets in cells. americanelements.com Fluorescence resonance energy transfer (FRET)-based assays are commonly adapted for HTS to screen for Flt3 active molecules. americanelements.com
Cell-Based Assays: Assessing the effect of compounds on cellular responses mediated by Flt receptors, such as cell proliferation, differentiation, or survival. americanelements.com For example, proliferation assays using cell lines dependent on Flt3 signaling are used to confirm cellular activity of identified hits from kinase screens. americanelements.com
Binding Assays: Determining the affinity of compounds for the Flt receptor.
The HTS process typically involves screening a large compound library, followed by hit confirmation and subsequent validation in secondary assays to assess potency, selectivity, and cellular activity. americanelements.com This allows for the identification of promising lead compounds for further optimization and preclinical development. americanelements.com
Advanced Research Methodologies and Future Directions in Flt/hp Studies
Innovations in In Vitro Model Systems for Flt/HP Research
In vitro model systems play a crucial role in the initial assessment of the properties and biological interactions of chemical compounds and complexes. For the Flutamide-Hydroxypropyl-beta-cyclodextrin complex, the Caco-2 cell monolayer model has been a significant innovation for studying its permeability and absorption characteristics mims.comfishersci.ca. This model, derived from human colon adenocarcinoma cells, forms a polarized monolayer that mimics the intestinal epithelial barrier, allowing researchers to evaluate the transcellular passage of compounds mims.comfishersci.ca.
Studies utilizing the Caco-2 model have provided detailed insights into the behavior of the Flutamide-HPβCyD complex. For instance, research has investigated the influence of HPβCyD concentration on the transcellular permeation of Flutamide (B1673489) across these cell monolayers mims.comfishersci.ca. Findings indicate that the apical-to-basal permeability coefficient for Flutamide across Caco-2 monolayers increased as the concentration of HPβCyD was reduced mims.comfishersci.ca. This observation suggests that the transport primarily occurs via passive diffusion of the free Flutamide molecules in solution mims.comfishersci.ca. Experiments conducted in the presence and absence of Ca2+ further supported this, ruling out a significant contribution from paracellular transport mims.comfishersci.ca.
While the formation of the Flutamide-HPβCyD complex substantially enhances the water solubility of Flutamide, studies using the Caco-2 in vitro model have shown that HPβCyD, except at high dilutions, can actually reduce the transcellular passage of Flutamide mims.comfishersci.ca. These findings from in vitro models are critical for understanding the dissolution and permeability advantages and limitations conferred by cyclodextrin (B1172386) complexation.
Innovations in in vitro modeling continue to evolve, with advancements in 3D cell cultures, organ-on-a-chip systems, and co-culture models offering increasingly physiologically relevant platforms to study complex biological interactions and transport mechanisms. Applying these advanced in vitro systems could provide a more comprehensive understanding of the behavior of the Flutamide-HPβCyD complex or other Flt/HP-related compounds in various physiological environments.
Refinement of In Vivo Animal Models for Flt/HP-Related Studies
In vivo animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and efficacy of compounds and complexes in a complex biological system. For the Hydroxypropyl-ß-cyclodextrin-flutamide inclusion complex, in vivo pharmacokinetic studies in rats have been conducted to assess its behavior after administration fishersci.pt. These studies typically involve administering the complex via different routes, such as oral and intravenous, and subsequently measuring the concentrations of the compound and its metabolites in biological fluids like plasma over time fishersci.pt.
Detailed research findings from these in vivo studies provide crucial pharmacokinetic parameters. For example, studies in rats have determined parameters such as the area under the plasma concentration curve (AUC) and maximum plasma concentration (Cmax) for both Flutamide and its active metabolite, hydroxyflutamide, following administration of the complex fishersci.pt. Comparisons are often made with other formulations to assess the impact of complexation on absorption, distribution, metabolism, and excretion fishersci.pt.
Specific data from these studies illustrate the in vivo behavior. In one study, following oral administration of the Flutamide-HPβCyD complex to rats, the mean AUC(0-infinity) for Flutamide was reported as 1580 ± 228 ng x h/mL, with a Cmax of 1297 ± 127 ng/mL occurring at 0.5 hours (Tmax) fishersci.pt. The pharmacokinetic parameters for hydroxyflutamide, the major active metabolite, were substantially greater with the Flutamide-HPβCyD complex in the oral study, with an AUC(0-infinity) of 40269 ± 5875 ng x h/mL, a Cmax of 4062 ± 502 ng/mL, and a Tmax of 3.50 ± 0.41 hours fishersci.pt. This indicates efficient conversion to the active metabolite fishersci.pt.
| Pharmacokinetic Parameter | Flutamide (Oral FLT-HPβCyD) | Hydroxyflutamide (Oral this compoundβCyD) |
| AUC(0-infinity) (ng x h/mL) | 1580 ± 228 | 40269 ± 5875 |
| Cmax (ng/mL) | 1297 ± 127 | 4062 ± 502 |
| Tmax (h) | 0.5 | 3.50 ± 0.41 |
These in vivo studies in animal models, such as rats, have demonstrated that Flutamide is released rapidly into solution from the HPβCyD complex, consistent with in vitro observations fishersci.pt. The refinement of in vivo models involves optimizing animal strains, administration routes, and sampling strategies to accurately reflect human physiology and disease states, thereby improving the translatability of research findings.
Beyond pharmacokinetic studies of complexes like Flutamide-HPβCyD, in vivo models are also crucial for studying the biological roles of receptors like Flt-1. For example, murine models have been used to investigate the role of Flt-1 and Flk-1 receptors in VEGF-mediated angiogenesis sigmaaldrich.com. Studies involving sustained infusion of VEGF in mouse testis showed induction of new capillary-like blood vessels, which was significantly reduced by treatment with antisense directed against the mRNA of Flt-1 or Flk-1 sigmaaldrich.com. These results highlight the essential role of both receptors in VEGF in vivo angiogenic activity sigmaaldrich.com. Such in vivo models allow for the assessment of macroscopic biological outcomes like angiogenesis and the evaluation of potential therapeutic interventions targeting these pathways sigmaaldrich.com.
Refinements in in vivo modeling include the development of genetically modified animals, advanced imaging techniques, and more complex disease models that better recapitulate human conditions. These advancements enhance the ability to study the multifaceted roles of Flt-related receptors and the in vivo behavior of compounds like the Flutamide-HPβCyD complex.
Integration of Multi-Omics Data in Flt/HP Pathway Analysis
The advent of multi-omics approaches, which integrate data from various "omics" disciplines such as genomics, transcriptomics, proteomics, epigenomics, and metabolomics, offers a powerful lens for dissecting complex biological pathways and understanding molecular mechanisms nih.gov. This integrative approach provides complementary read-outs, leading to deeper insights than single-omics analyses alone nih.gov.
While the provided search results discuss multi-omics in the context of understanding basic cellular biology and diseases like Huntington disease and hepatocellular carcinoma, there is no specific information directly linking the integration of multi-omics data to the pathway analysis of the Flutamide-HPβCyD complex.
However, given the increasing complexity of understanding drug-receptor interactions and the systemic effects of drug delivery systems, the integration of multi-omics data holds significant potential for future Flt/HP studies. For instance, in the context of Flt-1 receptor research, multi-omics could be used to comprehensively analyze the downstream signaling pathways activated by Flt-1 binding to its ligands under various physiological or pathological conditions. This could involve transcriptomic analysis to identify changes in gene expression, proteomic analysis to quantify protein levels and modifications, and metabolomic analysis to assess alterations in metabolic profiles. Integrating these diverse datasets could reveal novel insights into the intricate network of interactions regulated by Flt-1 and how these are affected by potential therapeutic interventions.
Similarly, for the Flutamide-HPβCyD complex, multi-omics could be applied to study the cellular response to Flutamide delivered via this complex. This might involve analyzing changes in the transcriptome or proteome of target cells upon exposure to the complex, potentially revealing how the delivery system influences cellular uptake, metabolism, and downstream effects compared to free Flutamide.
The integration of multi-omics data requires sophisticated bioinformatics and computational tools for data processing, analysis, and visualization. Future directions in Flt/HP studies are likely to increasingly leverage these powerful approaches to gain a holistic understanding of the biological systems involved and the impact of related compounds and complexes.
Emerging Concepts in Flt-Mediated Biological Regulation
"Flt" is a designation that appears in the context of the Flt-1 receptor, also known as Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). Flt-1 is a high-affinity receptor tyrosine kinase expressed on endothelial cells that mediates some of the biological effects of Vascular Endothelial Growth Factor A (VEGF-A). Emerging concepts in Flt-mediated biological regulation highlight its complex and sometimes contradictory roles in processes like angiogenesis.
While VEGF-A signaling through Flk-1 (VEGFR2) is well-established for positively regulating endothelial cell proliferation and migration, the precise function of Flt-1 has been less clear. Initially, Flt-1 was considered an "inhibitory regulator for angiogenesis". However, more recent studies suggest that Flt-1 can also act as a positive regulator of endothelial cell migration and blood vessel formation.
Emerging research is uncovering the molecular mechanisms underlying Flt-1's diverse roles. For example, studies suggest that Protein Tyrosine Kinase 7 (PTK7), a pseudokinase, is essential for the activation and regulation of Flt-1. PTK7 has been found to associate with Flt-1 in a receptor complex. VEGF-A binding can enhance the interaction between Flt-1 and PTK7. Inhibition of PTK7 expression using siRNA has been shown to down-regulate Flt-1 phosphorylation and downstream signals such as Akt and focal adhesion kinase (FAK). Conversely, overexpression of PTK7 in endothelial cells resulted in enhanced angiogenesis in vitro, while targeting PTK7 with siRNA decreased VEGF-A-induced neovascularization in vivo. These findings suggest that PTK7 plays a crucial role in Flt-1-mediated angiogenesis.
Another aspect of Flt-1 mediated regulation involves its differential expression under various conditions. For instance, the Flt-1 gene, but not Flk-1/KDR, is reported to be upregulated by hypoxia. This suggests a specific role for Flt-1 in the cellular response to low oxygen environments, which is relevant in conditions like ischemia and tumor growth.
Emerging concepts in Flt-mediated biological regulation are moving towards a more nuanced understanding of its context-dependent functions, its interactions with co-receptors and signaling partners like PTK7, and its differential regulation in response to environmental cues. Future research will likely continue to unravel the complexities of Flt-1 signaling and its implications for various physiological and pathological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
